molecular formula C16H24BrNO3 B8201383 tert-Butyl (4-(2-bromo-3-methylphenoxy)butyl)carbamate

tert-Butyl (4-(2-bromo-3-methylphenoxy)butyl)carbamate

Cat. No.: B8201383
M. Wt: 358.27 g/mol
InChI Key: ICPZBOQQJJYTKR-UHFFFAOYSA-N
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Description

tert-Butyl (4-(2-bromo-3-methylphenoxy)butyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a brominated phenoxy group, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(2-bromo-3-methylphenoxy)butyl)carbamate typically involves the reaction of 4-(2-bromo-3-methylphenoxy)butylamine with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the carbamate group can yield the corresponding amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

  • Substituted phenoxy derivatives
  • Hydroxylated or carbonylated products
  • Amines from the reduction of the carbamate group

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of pharmacophores and bioactive compounds.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(2-bromo-3-methylphenoxy)butyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The brominated phenoxy group can participate in binding interactions, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

  • tert-Butyl (4-bromobutyl)carbamate
  • tert-Butyl (4-(bromomethyl)phenyl)carbamate
  • tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate

Uniqueness:

  • The presence of the 2-bromo-3-methylphenoxy group distinguishes tert-Butyl (4-(2-bromo-3-methylphenoxy)butyl)carbamate from other similar compounds.
  • This unique structure imparts specific reactivity and binding properties, making it valuable for targeted applications in synthesis and research.

Properties

IUPAC Name

tert-butyl N-[4-(2-bromo-3-methylphenoxy)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO3/c1-12-8-7-9-13(14(12)17)20-11-6-5-10-18-15(19)21-16(2,3)4/h7-9H,5-6,10-11H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPZBOQQJJYTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCCNC(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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